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The following table summarizes the key efficacy results from a Phase I/II clinical trial evaluating the

Tenalisib-Romidepsin combination in patients with relapsed/refractory T-cell lymphoma [1] [2]:

. Overall Peripheral T-Cell Cutaneous T-Cell

Efficacy Measure
(n=27) Lymphoma (PTCL) (n=12) Lymphoma (CTCL) (n=15)

Overall Response Rate  63.0% 75.0% 53.3%
(ORR)
Complete Response 25.9% 50.0% 6.7%
(CR)
Partial Response (PR) 37.0% 25.0% 46.7%
Median Duration of 5.03 5.03 months 3.8 months
Response (DOR) months

This data demonstrates that the combination is active across TCL subtypes, with particularly strong results in

PTCL patients, half of whom achieved a complete response [2].

Mechanisms of Action and Synergistic Effect
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Tenalisib and Romidepsin target different cellular pathways, and their combination is designed for

synergistic anti-tumor activity.

e Tenalisib is a highly selective oral inhibitor of the PI3K 8ly isoforms and also inhibits Salt-Inducible
Kinase 3 (SIK3) [1]. The PI3K pathway is crucial for cell growth, proliferation, and survival, and is
often dysregulated in cancers. By blocking these specific isoforms, Tenalisib disrupts prosurvival
signals in malignant T-cells.

¢ Romidepsin is an intravenous Histone Deacetylase (HDAC) inhibitor [1]. It works by modulating
gene expression, which can lead to cell cycle arrest, apoptosis (programmed cell death), and
inhibition of cancer cell growth.

Preclinical studies in T-cell lymphoma cell lines suggested that combining a PI3K inhibitor with an HDAC
inhibitor could produce a synergistic anti-tumor effect, meaning the combined effect is greater than the sum

of their individual effects [1]. This provided the rationale for their combined clinical development.

The following diagram illustrates how these two drugs work together to target cancer cells:

Safety and Tolerability Profile

The combination of Tenalisib and Romidepsin demonstrated a manageable safety profile in the study. The
most frequent treatment-emergent adverse events (TEAEs) of any grade reported in over 15% of patients

were [1] [2]:

Gastrointestinal: Nausea (73%), vomiting (27%), diarrhea (reported in [1])
Hematological: Thrombocytopenia (57%), neutropenia (27%), anemia (reported in [1])
General: Fatigue (54%), decreased appetite (27%), dysgeusia (altered sense of taste), weight loss

Laboratory Abnormalities: Increased liver enzymes (AST and ALT)

A significant number of patients (69.7%) experienced a grade 3 or higher related TEAE, with
thrombocytopenia and elevated liver enzymes being among the most common [1]. These toxicities were

consistent with the known side effects of each drug and did not reveal unexpected new safety signals.

Dosing and Administration

The clinical trial established the recommended Phase II dose for the combination, which forms the basis for

the current administration schedule [1] [2]:
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e Tenalisib: 800 mg, taken orally twice daily, in a fasting state (1 hour before or 2 hours after a meal).
¢ Romidepsin: 14 mg/m?, administered intravenously over 4 hours on Days 1, 8, and 15 of a 28-day

cycle.

Treatment is continued until disease progression or unacceptable toxicity.

Comparison to Single-Agent Activity

To put the combination's efficacy into context, the table below compares its performance with historical data

on single-agent Tenalisib and the approved single-agent activity of Romidepsin.

Mechanism of Recommended ORR in RIR
Therapy . Key TEAEs
Action Dose TCL
Tenalisib + PI3Kdly & Tenalisib 800 mg BID  63.0% Nausea,
Romidepsin SIK3 + HDAC (oral) + Romidepsin (Overall) [2] thrombocytopenia,
inhibitor 14 mg/mz (1V) fatigue, elevated liver
enzymes [1]
Tenalisib PI3Kdly & 800 mg BID (oral, 45.7% (in a Fatigue, transaminase
(Single SIK3 inhibitor fasting) [3] phase I/Ib elevation [3]
Agent) study) [3]
Romidepsin HDAC inhibitor 14 mg/m2 (V) on ~25-30% Nausea, fatigue,
(Single days 1, 8, 15 0f a 28-  (approved for thrombocytopenia,
Agent) day cycle [1] R/R PTCL and neutropenia, ECG
CTCL) [1] changes

The data suggests that the combination of Tenalisib and Romidepsin yields a higher overall response

rate than what is typically observed with either agent alone, supporting the preclinical hypothesis of

synergistic activity [1] [2].

Experimental Protocol Overview
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For researchers, the key methodological details of the pivotal Phase I/II study (NCT03770000) are as follows
[1]:

e Study Design: Multicenter, open-label, non-randomized study consisting of a Phase | dose-
escalation phase (using a 3+3 design) and a Phase Il dose-expansion phase.
¢ Patients: Adults with relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received
at least one prior line of therapy.
¢ Objectives:
o Primary: To characterize safety, tolerability, and determine the Maximum Tolerated Dose (MTD)
or Recommended Phase Il Dose (RP2D).
o Secondary: To assess efficacy (ORR, DOR) and evaluate the pharmacokinetics (PK) of the
combination.
¢ Response Criteria: PTCL was assessed using the Lugano Classification, while CTCL was assessed
using the global response score.
e Pharmacokinetics: The study concluded that co-administration did not significantly alter the PK
profile of either drug, indicating no major drug-drug interactions [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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